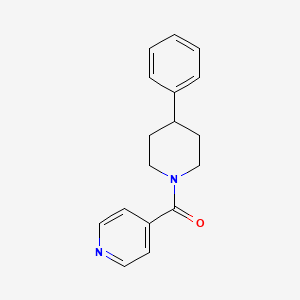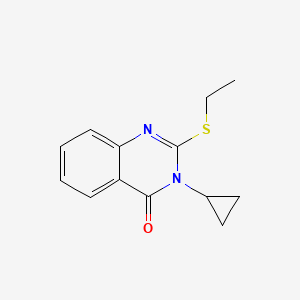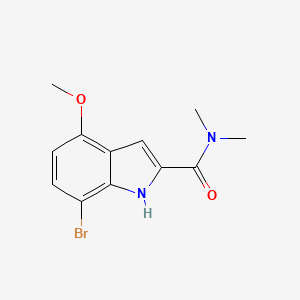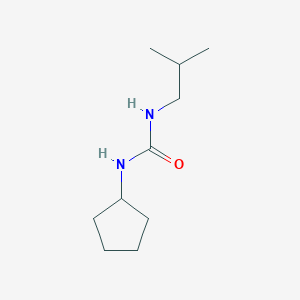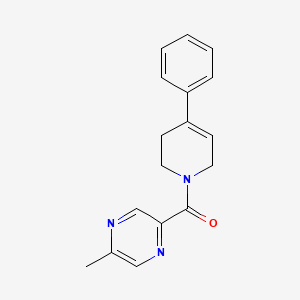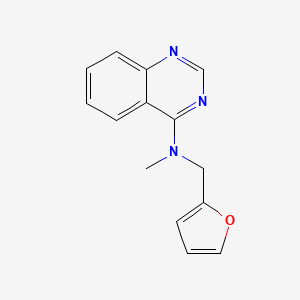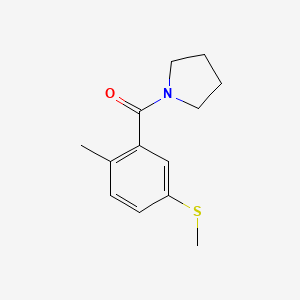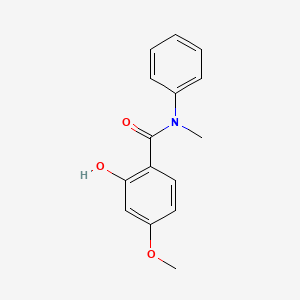
N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide, also known as MPHB, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. MPHB belongs to the class of benzamide derivatives and has shown promising results in scientific research studies.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. In a study by Chen et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to inhibit the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. This suggests that N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide exerts its anti-inflammatory effects by modulating the immune response. In another study by Zhang et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to induce cell cycle arrest and apoptosis in human hepatocellular carcinoma cells, suggesting that it may have antitumor effects by inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has been shown to have various biochemical and physiological effects in animal models. In a study by Chen et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to reduce the levels of prostaglandin E2 and nitric oxide in animal models, indicating its anti-inflammatory effects. In another study by Zhang et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to induce apoptosis in human hepatocellular carcinoma cells by activating the caspase-3 pathway. These findings suggest that N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has potential therapeutic applications in the treatment of pain, inflammation, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Additionally, further research is needed to determine its safety and efficacy in clinical trials. Overall, the study of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has the potential to lead to the development of new drugs for the treatment of pain, inflammation, and cancer.
Métodos De Síntesis
The synthesis of N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide involves the reaction of 2-hydroxy-4-methoxybenzoic acid with thionyl chloride to form 2-chloro-4-methoxybenzoic acid. The latter is then reacted with N-methyl-N-phenylamine in the presence of triethylamine to form N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide. The yield of this method is around 70%, and the purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has been studied for its potential pharmacological properties, including its analgesic, anti-inflammatory, and antitumor effects. In a study conducted by Chen et al., N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide was found to exhibit significant analgesic and anti-inflammatory effects in animal models. Another study by Zhang et al. showed that N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide inhibited the growth of human hepatocellular carcinoma cells in vitro and in vivo. These findings suggest that N-Methyl-N-phenyl-2-hydroxy-4-methoxybenzamide has potential therapeutic applications in the treatment of pain, inflammation, and cancer.
Propiedades
IUPAC Name |
2-hydroxy-4-methoxy-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-16(11-6-4-3-5-7-11)15(18)13-9-8-12(19-2)10-14(13)17/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCFRGJCANVPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-4-methoxy-N-methyl-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

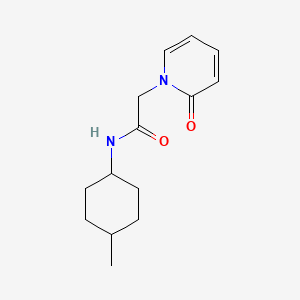
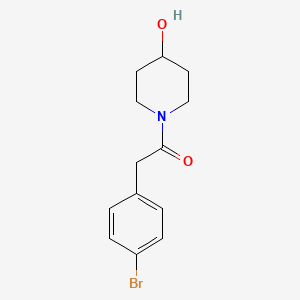
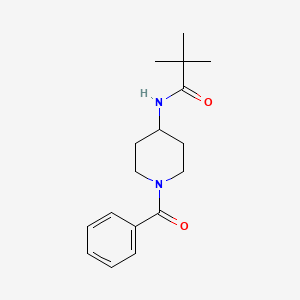
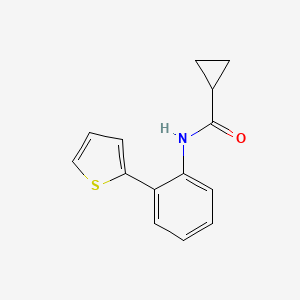
![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)

![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)
